molecular formula C10H11BrO3 B1528135 3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid CAS No. 1352719-70-0

3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid

Cat. No. B1528135
M. Wt: 259.1 g/mol
InChI Key: UHLZWQRBIQSTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid is a chemical compound with the molecular formula C10H11BrO3 . It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C3H5BrO2/c4-2-1-3(5)6 . This indicates that the compound contains a bromine atom attached to a carbon atom, which is part of a propanoic acid group .

Scientific Research Applications

    • Application : The compound “3-BROMO-4-HYDROXY-5-METHOXYBENZYL ALCOHOL” is provided to early discovery researchers as part of a collection of rare and unique chemicals .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source. The buyer assumes responsibility to confirm product identity and/or purity .
    • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .
    • Application : Indole derivatives, which can be synthesized from similar compounds, are biologically active compounds used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
    • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .
    • Application : “3-Bromopropionic acid” is used as a quaternization agent in amperometric biosensors .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .
    • Application : Indole derivatives, which can be synthesized from similar compounds, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Methods of Application : The specific methods of application or experimental procedures for these compounds are not provided in the source .
    • Results or Outcomes : The specific results or outcomes obtained from the use of these compounds are not provided in the source .
    • Application : The synthesis of indole derivatives as prevalent moieties present in selected alkaloids .
    • Methods of Application : The total synthesis of hyellazole and 4-deoxycarbazomycin B were commenced from 2-methyl-3-nitroaniline, which after ten steps afforded 2-bromo-4-methoxy-3-methylaniline hydrochloride .
    • Results or Outcomes : The specific results or outcomes obtained from the use of these compounds are not provided in the source .
    • Application : “3-Bromopropionic acid” is used as a quaternization agent in amperometric biosensors .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .
    • Application : The compound “3-Bromo-4-hydroxy-5-methoxybenzonitrile” is provided to early discovery researchers as part of a collection of rare and unique chemicals .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .
    • Application : Schiff base, (E)-3- ((5-bromo-2-hydroxy-3-methoxycyclohexa-1, 3-dienyl)methyleneamino)-6- (hydroxymethyl)-tetrahydro-2 H -pyran-2,4,5-triol, has been synthesized, characterized, and investigated for biological and sensing applications .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .
    • Application : The synthesis of indole derivatives as prevalent moieties present in selected alkaloids .
    • Methods of Application : The total synthesis of hyellazole and 4-deoxycarbazomycin B were commenced from 2-methyl-3-nitroaniline, which after ten steps afforded 2-bromo-4-methoxy-3-methylaniline hydrochloride .
    • Results or Outcomes : The specific results or outcomes obtained from the use of these compounds are not provided in the source .

properties

IUPAC Name

3-(3-bromo-4-hydroxy-5-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-4-7(2-3-9(12)13)5-8(11)10(6)14/h4-5,14H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLZWQRBIQSTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301226866
Record name Benzenepropanoic acid, 3-bromo-4-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid

CAS RN

1352719-70-0
Record name Benzenepropanoic acid, 3-bromo-4-hydroxy-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352719-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 3-bromo-4-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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